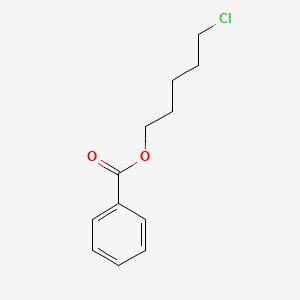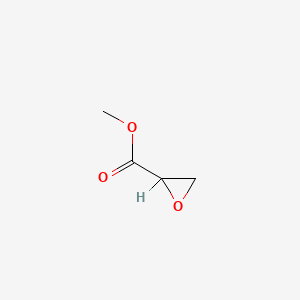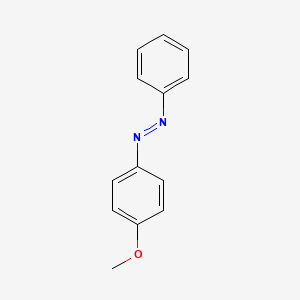
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
Overview
Description
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, also known as TCTMB, is a highly versatile organic compound that is used in a variety of scientific applications. It is a colorless liquid with a molecular weight of 210.98 g/mol and a boiling point of 163 °C. TCTMB is a strong Lewis acid and is used as a catalyst in some chemical reactions. It is also used as a reagent in organic synthesis and as a starting material for the production of other organic compounds. In addition, TCTMB has been used in the production of pharmaceuticals, pesticides, and other specialty chemicals.
Scientific Research Applications
Synthesis and Catalysis
Metallogels and Nanoparticle Production
Utilized in the synthesis of silver coordination polymers and metallogels. These metallogels, upon exposure to visible light, can produce silver nanoparticles (AgNPs) effective in catalyzing certain chemical reactions (Paul, Sarkar, & Dastidar, 2015).
Thermochemistry and Radical Chemistry
Applied in collision-induced dissociation (CID) studies to measure the heats of formation of triradicals, aiding in understanding radical thermochemistry (Hammad & Wenthold, 2001).
Ion Selectivity and Potentiometry
Synthesized derivatives are used in ion-selective electrodes, exhibiting substantial responses to certain metal ions under specific pH conditions (Kim et al., 2007).
Crystallography and Structural Analysis
X-ray Crystallography
Essential in studying the crystal structures of derivatives, which helps in understanding molecular interactions and packing in solids (Samy & Alexander, 2012).
Molecular Scaffold Synthesis
Involved in the preparation of molecular scaffolds used for various receptors, offering a practical approach in synthetic chemistry (Wallace et al., 2005).
Unique Ligand Synthesis
A key component in the synthesis of unique ligands for potential applications in coordination chemistry (Milton et al., 2004).
Molecular Interaction and Complex Formation
Molecular Receptors and Anion Binding
Forms the basis for novel molecular receptors capable of binding anions through electrostatic interactions and hydrogen bonding (Sato, Arai, & Yamagishi, 1999).
Catalysis and Kinetics
Employed in the study of catalytic efficiency and kinetics, particularly in phase transfer catalysis and addition reactions (Vivekanand & Balakrishnan, 2009).
Supramolecular Architecture
Crucial for self-assembly in supramolecular chemistry, leading to the formation of complex architectures with potential applications (Sun et al., 2001).
properties
IUPAC Name |
1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQFMPNZCIHSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CCl)C)CCl)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303023 | |
| Record name | 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3849-01-2 | |
| Record name | 3849-01-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3849-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene act as a branching agent in the synthesis of BPA polycarbonates, and what effect does this branching have on the material properties?
A1: this compound functions as a branching agent due to its three reactive chloromethyl groups. During the ring-opening polymerization of cyclic oligomeric BPA carbonates, these chloromethyl groups can react with the hydroxyl end groups of growing polymer chains. This reaction effectively connects three linear or branched chains together at a single point, creating a branched polymer structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)
![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)
![4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1581607.png)
